molecular formula C12H18FNO4 B2521416 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2344681-61-2

3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B2521416
CAS No.: 2344681-61-2
M. Wt: 259.277
InChI Key: XCCUDEQQGQQSBH-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound with the molecular formula C12H19NO4. It is characterized by its unique bicyclic structure, which includes a fluorine atom and a tert-butoxycarbonyl group.

Mechanism of Action

Target of Action

The primary targets of 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[31It’s known that this compound is a derivative of 3-azabicyclo[311]heptanes . These compounds have been incorporated into the structure of the antihistamine drug Rupatidine , suggesting that they may interact with histamine receptors, which play a crucial role in immune response and inflammation.

Mode of Action

The exact mode of action of 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[31It’s known that 3-azabicyclo[311]heptanes can be considered as saturated analogues of pyridine . This suggests that they might interact with their targets in a similar way as pyridine does, possibly by acting as a base and forming a complex with a proton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The process generally includes the following steps:

    Formation of the spirocyclic oxetanyl nitrile: This is achieved through a series of reactions involving the appropriate starting materials.

    Reduction of the nitrile group: This step is crucial for forming the bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug design and development .

Properties

IUPAC Name

5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-6-11(8(15)16)4-12(13,5-11)7-14/h4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCUDEQQGQQSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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